molecular formula C13H15BrO3 B7976742 7-Bromospiro[3,4-dihydrochromene-2,4'-oxane]-4-ol

7-Bromospiro[3,4-dihydrochromene-2,4'-oxane]-4-ol

Cat. No.: B7976742
M. Wt: 299.16 g/mol
InChI Key: BDTUYOCJXHKKQZ-UHFFFAOYSA-N
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Description

7-Bromospiro[3,4-dihydrochromene-2,4’-oxane]-4-ol is a complex organic compound characterized by a spiro linkage between a dihydrochromene and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromospiro[3,4-dihydrochromene-2,4’-oxane]-4-ol typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by cyclization to form the spiro linkage. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. The scalability of these methods is crucial for meeting industrial demands.

Chemical Reactions Analysis

Types of Reactions

7-Bromospiro[3,4-dihydrochromene-2,4’-oxane]-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Conducted in acidic or basic media, often at elevated temperatures.

    Reduction: Performed under anhydrous conditions to prevent side reactions.

    Substitution: Carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

7-Bromospiro[3,4-dihydrochromene-2,4’-oxane]-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-Bromospiro[3,4-dihydrochromene-2,4’-oxane]-4-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromospiro[1,2-dihydroindole-3,4’-oxane]
  • 7-Bromospiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-amine
  • 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one

Uniqueness

7-Bromospiro[3,4-dihydrochromene-2,4’-oxane]-4-ol is unique due to its specific spiro linkage and the presence of both chromene and oxane rings.

Properties

IUPAC Name

7-bromospiro[3,4-dihydrochromene-2,4'-oxane]-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c14-9-1-2-10-11(15)8-13(17-12(10)7-9)3-5-16-6-4-13/h1-2,7,11,15H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTUYOCJXHKKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(C3=C(O2)C=C(C=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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